![molecular formula C24H25ClFN5O2 B12433167 N-[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide](/img/structure/B12433167.png)
N-[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dacomitinib, sold under the brand name Vizimpro, is a medication primarily used for the treatment of non-small-cell lung carcinoma. It is a selective and irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases . Dacomitinib has shown efficacy in treating non-small-cell lung cancer with specific EGFR gene mutations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Dacomitinib involves several key steps:
Methyl Oxidation Substitution Reaction: This step introduces a methoxy group into the quinazoline ring.
Reduction Reaction: This step reduces the intermediate compounds to form the desired structure.
Condensation Reaction: This step involves the condensation of the quinazoline derivative with a piperidine derivative.
Recrystallization: The final product is purified through recrystallization.
Industrial Production Methods: The industrial production of Dacomitinib follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product quality .
Types of Reactions:
Hydroxylation: The piperidine ring of Dacomitinib undergoes hydroxylation, forming hydroxylated metabolites.
Bioactivation: Dacomitinib forms reactive intermediates, including iminium ions and aldehydes, during its metabolism.
Common Reagents and Conditions:
Oxidative Reagents: Cytochrome P450 enzymes facilitate the oxidative metabolism of Dacomitinib.
Capturing Agents: Potassium cyanide and methoxylamine are used to capture reactive intermediates during metabolic studies.
Major Products Formed:
O-desmethyl Dacomitinib: Formed through oxidative metabolism.
Hydroxylated Metabolites: Formed through hydroxylation of the piperidine ring.
Applications De Recherche Scientifique
Dacomitinib has several scientific research applications:
Mécanisme D'action
Dacomitinib exerts its effects by irreversibly binding to and inhibiting the kinase activity of the human epidermal growth factor receptor family (EGFR/HER1, HER2, and HER4) and certain EGFR activating mutations . This inhibition prevents the activation of downstream signaling pathways that promote cancer cell proliferation and survival . By blocking these pathways, Dacomitinib effectively slows or stops the spread of cancer cells .
Comparaison Avec Des Composés Similaires
Comparison:
Efficacy: Dacomitinib has shown improved progression-free survival compared to Gefitinib in clinical trials.
Side Effects: Dacomitinib is associated with a higher incidence of paronychia, while Afatinib has a higher incidence of diarrhea.
Dacomitinib stands out due to its irreversible inhibition of multiple EGFR family members, making it a potent option for treating non-small-cell lung carcinoma with specific EGFR mutations.
Propriétés
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXJQMNHJWSHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B12433092.png)
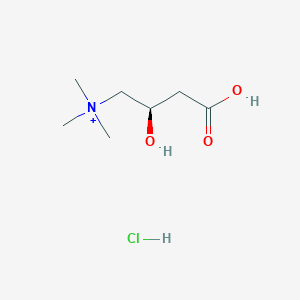
![3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-{5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-1-yl}ethyl sulfide](/img/structure/B12433107.png)
![(2R,4aS,4bR,7S,10aS)-7-[(1R)-2-(Acetyloxy)-1-hydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2-phenanthrenyl beta-D-glucopyranoside](/img/structure/B12433109.png)
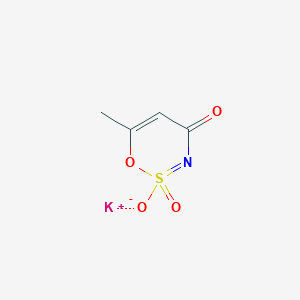
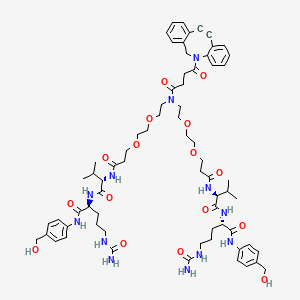
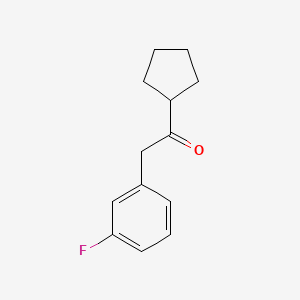
![[(1R,9S)-4-(hydroxymethyl)-9-methyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate](/img/structure/B12433128.png)
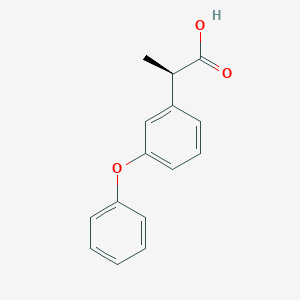
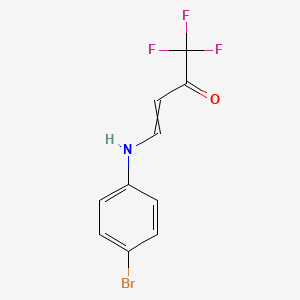

![N-[2-(ethylamino)propyl]benzamide](/img/structure/B12433151.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,9R,10R,11R,13R,14S,17R)-17-[(2R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12433159.png)
![(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12433168.png)
